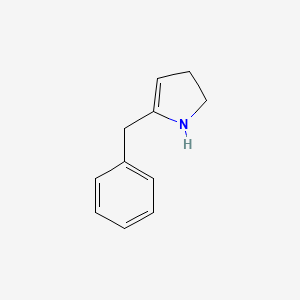

5-Benzyl-2,3-dihydro-1H-pyrrole

描述

属性

CAS 编号 |

60601-63-0 |

|---|---|

分子式 |

C11H13N |

分子量 |

159.23 g/mol |

IUPAC 名称 |

5-benzyl-2,3-dihydro-1H-pyrrole |

InChI |

InChI=1S/C11H13N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-7,12H,4,8-9H2 |

InChI 键 |

PZMVSPKZURPPAE-UHFFFAOYSA-N |

规范 SMILES |

C1CNC(=C1)CC2=CC=CC=C2 |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including 5-benzyl-2,3-dihydro-1H-pyrrole. A study synthesized novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates that exhibited notable antibacterial and antifungal activities. The compounds were tested against several pathogenic bacteria and fungal strains, demonstrating minimum inhibitory concentration (MIC) values ranging from 15.12 to 15.62 μg/mL for bacteria and 62.5 to 125 μg/mL for fungi .

Table 1: Antimicrobial Activity of Synthesized Compounds

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 2a | 15.12 | Bacterial |

| 2f | 15.62 | Bacterial |

| 5a | 62.5 | Antifungal |

| 5b | 125 | Antifungal |

Anticancer Properties

The compound has been implicated in various anticancer studies due to its structural similarity to known anticancer agents. Pyrrole derivatives have shown promise as inhibitors of key cancer pathways. For instance, compounds derived from pyrroles have been linked to enhanced cytotoxic effects when combined with traditional chemotherapeutic agents like doxorubicin and cisplatin in HeLa cervical carcinoma cells .

Case Study: Enhanced Cytotoxicity in Cancer Cells

In a study investigating the effects of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate (a derivative), it was found that this compound significantly increased the cytotoxicity of doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for cancer patients .

Enzyme Inhibition

Pyrrole derivatives are also recognized for their ability to inhibit various enzymes relevant to disease processes. For example, certain pyrrole compounds have been identified as aldose reductase inhibitors, which can be beneficial in managing diabetic complications by reducing sorbitol accumulation . This property is particularly relevant in the context of developing therapeutic agents for diabetes-related conditions.

Synthesis of Bioactive Compounds

The synthesis of this compound serves as a building block for more complex bioactive compounds. Its derivatives have been utilized in the development of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases. The synthesis pathways often involve straightforward protocols that yield high purity products suitable for biological testing .

Table 2: Synthesis Pathways for Pyrrole Derivatives

| Synthesis Method | Yield (%) | Key Products |

|---|---|---|

| Diels-Alder Reaction | 70 | N-benzyl-2,3-dihydro-1H-pyrrole derivatives |

| Cross-Coupling Reactions | 85 | Functionalized pyrroles |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound indicates a promising future in drug development. There is a need for further studies focusing on:

- Mechanistic Studies : Understanding the specific mechanisms by which these compounds exert their biological effects.

- Clinical Trials : Evaluating the efficacy and safety of pyrrole derivatives in clinical settings.

- Structural Modifications : Exploring how variations in structure can enhance activity or selectivity against specific targets.

相似化合物的比较

Comparison with Structural Analogs

Compound 19 (2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine Derivative)

- Structure : Shares the dihydro-pyrrole core but fused with a pyridine ring and optimized substituents.

- Activity :

- NAMPT inhibition: IC₅₀ = 11 nM

- Anti-proliferative activity in PC-3 cells: IC₅₀ = 36 nM

- Drawbacks : Inhibits CYP2C9 (IC₅₀ = 0.08 μM), raising drug–drug interaction risks .

- Advantages : Improved water solubility compared to urea/amide-based inhibitors.

5-Benzyl-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-ones

- Structure : Larger tricyclic system incorporating indole and azepine moieties.

- Activity : PDE5 inhibitors, synthesized via multi-step routes starting from 7-methoxyindole .

- Key Difference : The expanded ring system likely enhances target selectivity for PDE5 over NAMPT, demonstrating how structural complexity influences biological target engagement.

Structural and Physicochemical Properties

5-Benzyl-2,5-diazaspiro[3.4]octane diHCl

- Structure : Spirocyclic system with two nitrogen atoms.

- Properties :

Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]Pyrrole-1(2H)-Carboxylate

- Structure : Fully saturated pyrrolo-pyrrole system with a benzyl ester.

- Properties :

2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-Dioxide

ADME and Toxicity Considerations

Data Table: Key Comparative Metrics

准备方法

Azomethine Ylide Generation and Cycloaddition

The 1,3-dipolar cycloaddition reaction stands as a cornerstone for constructing the 2,5-dihydro-1H-pyrrole scaffold. In this method, N -(methoxymethyl)-N -(trimethylsilyl)benzylamine undergoes thermal decomposition to generate an azomethine ylide in situ. This reactive intermediate participates in a regioselective cycloaddition with acetylenic dipolarophiles, such as dimethyl acetylenedicarboxylate, to yield N -benzyl-2,5-dihydro-1H-pyrrole derivatives.

Reaction Optimization

Characterization

Products are validated via ¹H/¹³C NMR , IR , and ESI-HRMS . For instance, the benzyl substituent exhibits characteristic aromatic protons at δ 7.2–7.4 ppm, while the dihydropyrrole ring protons resonate as multiplet signals between δ 3.8–4.5 ppm.

Radical Addition and Intermolecular Double Alkylation

Patent-Based Synthesis of 5-Aroyl Analogues

A patented route for 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylates provides a template for adapting to 5-benzyl derivatives. The process involves:

-

Radical Addition : 2-Benzoylpyrrole reacts with triethyl methanetricarboxylate in acetic acid, catalyzed by manganese(III) acetate.

-

Double Alkylation : The intermediate undergoes alkylation with iodomethane or benzyl bromide.

Critical Parameters

-

Oxidant : Manganese(III) acetate (0.5 equiv.) in acetic acid at 60°C for 24 hours.

-

Workup : Extraction with toluene followed by silica gel chromatography (hexane/ethyl acetate, 9:1) isolates the product in 86% yield.

-

Byproducts : Overoxidation to pyrrolizines is mitigated by controlling reaction time.

Structural Confirmation

¹³C NMR analysis confirms the benzyl group’s quaternary carbon at δ 140.2 ppm, while ester carbonyls appear at δ 168–170 ppm.

Cyclocondensation with Urea Derivatives

Pyrrole-2,3-dione Intermediates

Cyclocondensation of 4-aroyl-5-aryl-furan-2,3-dione with asymmetrical dialkylureas yields pyrrole-2,3-diones, which are reducible to dihydropyrroles.

Reaction Pathway

-

Michael Addition : Urea’s amine attacks the furan-dione’s C-5 position.

-

Dehydration : Eliminates water to form the pyrrole-dione core.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione to 2,3-dihydro-1H-pyrrole.

Yield and Scalability

-

Hydrogenation steps achieve >90% conversion but require strict anhydrous conditions.

Synthesis via Pyrrole-2,5-dione Precursors

Reductive Strategies

1-Benzyl-1H-pyrrole-2,5-dione serves as a precursor for dihydro derivatives. Treatment with sodium borohydride selectively reduces the 2,5-dione to 2,3-dihydro-1H-pyrrole.

Procedure

Analytical Data

-

¹H NMR : The dihydropyrrole’s methylene protons appear as doublets at δ 3.3–3.5 ppm.

-

IR : Absence of carbonyl stretches (originally at 1774 cm⁻¹) confirms reduction.

Comparative Analysis of Methodologies

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 65–78 | Regioselective, one-pot synthesis | Requires high temperatures |

| Radical Alkylation | 86 | Scalable, patent-optimized | Byproduct formation |

| Cyclocondensation | 47–68 | Versatile for substituent variation | Multi-step, low initial yield |

| Dione Reduction | 53 | Simple, mild conditions | Limited to dione availability |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzyl-2,3-dihydro-1H-pyrrole derivatives?

- Methodological Answer :

-

Cyclization of methylenesulfones : React methylenesulfones (e.g., 2-fluorophenyl derivatives) with homologues of dihydro-pyrroles (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) under nucleophilic aromatic substitution conditions. This method yields fused pyrrolobenzothiazines .

-

Base-assisted cyclization : Use NaOH or KOH in ethanol/water to cyclize aryl-substituted precursors, achieving yields of 60–85%. Purification via column chromatography (silica gel, hexane/ethyl acetate) .

-

Gold-catalyzed cyclization : Employ Au(I) or Au(III) catalysts for intramolecular cyclization of N-propargyl pyrrole derivatives. Reaction conditions (solvent, temperature) significantly influence regioselectivity .

Table 1: Synthesis Methods Comparison

Q. How is structural characterization performed for this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Key signals include diastereotopic protons (δ 2.5–3.5 ppm for CH₂ in dihydro-pyrrole ring) and benzyl aromatic protons (δ 6.8–7.5 ppm). Coupling constants (J = 2.7–3.5 Hz) confirm ring conformation .

- FTIR : Absorbance at 1650–1750 cm⁻¹ indicates carbonyl groups (if present); NH stretches appear at 3200–3400 cm⁻¹ .

- HRMS : Confirm molecular ion peaks with <5 ppm error vs. theoretical values (e.g., [M+H]+ for C₁₅H₁₆N₂O: calculated 257.1284, observed 257.1289) .

Advanced Research Questions

Q. How do π-conjugation and substitution patterns influence the excited-state intramolecular proton transfer (ESIPT) in dihydro-pyrrole systems?

- Methodological Answer :

-

Experimental : Synthesize derivatives with π-extended indole or β-ethoxycarbonyl substituents. Monitor ESIPT via fluorescence spectroscopy (e.g., dual emission bands at 450 nm and 550 nm) .

-

Computational : Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces and proton transfer barriers. Substituents like electron-withdrawing groups (NO₂) stabilize keto tautomers .

Table 2: ESIPT Properties of Selected Derivatives

Compound Substituent Emission λ (nm) Barrier (kcal/mol) BNDAB-1 β-Ethoxycarbonyl 450, 550 4.2 BNDAB-3 4-NO₂ 465, 565 3.8

Q. What mechanistic insights explain contradictions in cyclization yields for dihydro-pyrrole derivatives?

- Methodological Answer :

- Competitive pathways : Steric hindrance from bulky substituents (e.g., naphthyl) favors dimerization over cyclization, reducing yields. Kinetic studies (time-resolved NMR) identify intermediates .

- Catalyst choice : Au(I) catalysts (e.g., Ph₃PAuNTf₂) enhance electrophilic activation of alkynes vs. Au(III), which may promote side reactions .

Q. How can structure-activity relationships (SAR) guide the design of antioxidant dihydro-pyrrole derivatives?

- Methodological Answer :

- In vitro assays : Test ROS scavenging (DPPH assay) and neuroprotective effects (6-OHDA-induced PC12 cell toxicity). Pyrrole derivatives with para-methoxybenzyl groups show IC₅₀ values of 12–18 μM .

- SAR trends : Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity by stabilizing radical intermediates. Bulky substituents reduce cell permeability .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。